Home > Products > Screening Compounds P102566 > N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide
N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide -

N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide

Catalog Number: EVT-4755155
CAS Number:
Molecular Formula: C24H26N2O4S
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-3-(4-(benzyloxy)phenyl)-2-((1-methyl-3-oxo-3-phenylpropenyl)amino)propionic acid

Compound Description: This compound, also known as compound 2, was identified as a structurally novel PPARγ agonist. [] It exhibits potent antihyperglycemic and antihyperlipidemic activity when administered orally in rodent models of type 2 diabetes. []

2-((2-benzoylphenyl)amino)-3-(4-(benzyloxy)phenyl)propionic acid

Compound Description: This compound, denoted as compound 9, represents an isostere of the chemically labile enaminone moiety found in compound 2 (mentioned above). [] This modification led to improved stability while retaining PPARγ agonist activity.

Relevance: Similar to N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide, this compound contains a 4-(benzyloxy)phenyl group. [] Furthermore, both compounds feature a phenyl ring linked to a three-carbon chain through a nitrogen atom. The presence of these common structural motifs suggests a potential connection in their PPARγ modulating properties. [https://www.semanticscholar.org/paper/1b1893aa4c9bc43238b09f0c52e6ed97bea1078a]

(2S)-((2-benzoylphenyl)amino)-3-(4-[2-(methylpyridin-2-ylamino)ethoxy]phenyl)propionic acid

Compound Description: This PPARγ agonist, identified as compound 18, exhibits potent antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes. [] It showcases enhanced in vitro functional potency and affinity at PPARγ compared to earlier analogs.

Relevance: While compound 18 does not directly contain the benzyloxy group found in N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide, it belongs to the same N-(2-benzoylphenyl)-L-tyrosine derivative series. [] This series, which also includes compounds 2 and 9, is characterized by a phenyl ring linked to a three-carbon chain with a nitrogen atom, suggesting a possible shared mechanism of action and biological activity related to PPARγ modulation. [https://www.semanticscholar.org/paper/1b1893aa4c9bc43238b09f0c52e6ed97bea1078a]

3-(4-[2-(benzoxazol-2-ylmethylamino)ethoxy]phenyl)-(2S)-((2-benzoylphenyl)amino)propanoic acid

Compound Description: This potent and selective PPARγ agonist, denoted as compound 19, exhibits improved in vitro functional potency and affinity at PPARγ compared to less modified analogs. []

Relevance: Although compound 19 lacks the benzyloxy group present in N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide, it belongs to the same N-(2-benzoylphenyl)-L-tyrosine derivative series. [] This series shares the common structural motif of a phenyl ring connected to a three-carbon chain through a nitrogen atom, implying a potential relationship in their PPARγ modulating activity. [https://www.semanticscholar.org/paper/1b1893aa4c9bc43238b09f0c52e6ed97bea1078a]

(2S)-((2-benzoylphenyl)amino)-3-(4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl)propanoic acid

Compound Description: Identified as compound 20, this PPARγ agonist exhibits strong antihyperglycemic and antihyperlipidemic properties in rodent models of type 2 diabetes. [] Its in vitro functional potency and affinity at PPARγ surpass those of earlier analogs.

Relevance: Although compound 20 lacks the benzyloxy group found in N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide, it belongs to the same N-(2-benzoylphenyl)-L-tyrosine derivative series. [] This series features a phenyl ring linked to a three-carbon chain through a nitrogen atom, suggesting a potential commonality in their PPARγ modulating activity and biological effects. [https://www.semanticscholar.org/paper/1b1893aa4c9bc43238b09f0c52e6ed97bea1078a]

1-[N-(Methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butane derivatives

Compound Description: This series of compounds was investigated for their CCR5 anti HIV-1 activity using the Electron-Topological Method (ETM). [] The series encompassed 114 molecules, with varying substitutions on the piperidine ring influencing their activity.

(4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester

Compound Description: This compound, denoted as compound 1, serves as a lead structure in the development of Protein Kinase B (PKB-alpha) inhibitors. [] While potent (IC50 (PKB-alpha) = 5 nM), its ester moiety makes it plasma unstable.

Relevance: Though not directly containing the same functional groups, this compound, like N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide, contains a substituted phenyl ring linked to a seven-membered ring (azepan in compound 1). [] This structural similarity, particularly the presence of an aromatic ring connected to a cyclic structure, highlights a potential common ground in their development as enzyme inhibitors, despite targeting different enzymes. [https://www.semanticscholar.org/paper/3fe894699313b17114c8d93937d787d3d37ca9a9]

Properties

Product Name

N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(4-phenylmethoxyphenyl)butanamide

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C24H26N2O4S/c1-26(31(28,29)23-11-6-3-7-12-23)18-8-13-24(27)25-21-14-16-22(17-15-21)30-19-20-9-4-2-5-10-20/h2-7,9-12,14-17H,8,13,18-19H2,1H3,(H,25,27)

InChI Key

KIVUGBSMJDJAES-UHFFFAOYSA-N

SMILES

CN(CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.